Cas no 5866-97-7 (2,6-Dichloro-3-nitrobenzaldehyde)

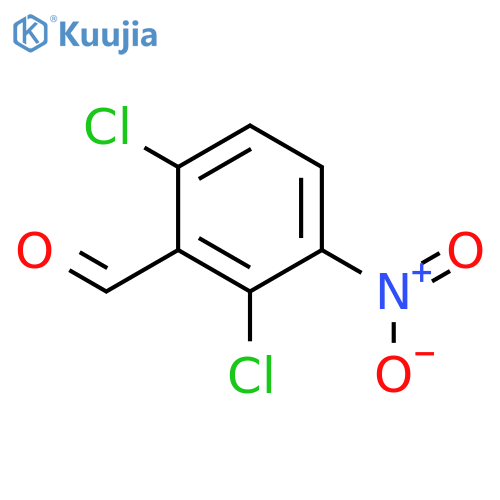

5866-97-7 structure

商品名:2,6-Dichloro-3-nitrobenzaldehyde

2,6-Dichloro-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloro-3-nitrobenzaldehyde

- 2,4-Dichloro-3-formylnitrobenzene

- 2,5-DIAMINOPYRIDINE DIHYDROCHLORIDE

- 2,6-Dichlor-3-nitro-benzaldehyd

- 2,6-dichloro-3-nitro-benzaldehyde

- BENZALDEHYDE,2,6-DICHLORO-3-NITRO

- SCHEMBL1115822

- J-507421

- AB03261

- 2 pound not6-Dichloro-3-nitrobenzaldehyde

- CK2099

- AC-31894

- Z1269141335

- A831972

- CQOQHGBSJIWOCA-UHFFFAOYSA-N

- EN300-214744

- AKOS015850148

- DS-0088

- MFCD00090332

- AM20050098

- SY064498

- FT-0635886

- PS-4516

- CS-0168986

- DTXSID90383490

- 5866-97-7

- DB-020158

- BBL023515

- STL284485

-

- MDL: MFCD00090332

- インチ: 1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H

- InChIKey: CQOQHGBSJIWOCA-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 218.94900

- どういたいしつりょう: 218.9489983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 62.9Ų

じっけんとくせい

- ゆうかいてん: 165 °C

- ふってん: 316.6°C at 760 mmHg

- PSA: 62.89000

- LogP: 3.23730

2,6-Dichloro-3-nitrobenzaldehyde セキュリティ情報

- 危害声明: H302

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22; S26; S36/37/39

-

危険物標識:

- セキュリティ用語:S26-S36/37/39

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- リスク用語:R22

2,6-Dichloro-3-nitrobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2,6-Dichloro-3-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-214744-0.25g |

2,6-dichloro-3-nitrobenzaldehyde |

5866-97-7 | 95% | 0.25g |

$19.0 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239626-250mg |

2,6-Dichloro-3-nitrobenzaldehyde |

5866-97-7 | 97% | 250mg |

¥73 | 2023-04-13 | |

| Apollo Scientific | OR27698-5g |

2,6-Dichloro-3-nitrobenzaldehyde |

5866-97-7 | 5g |

£31.00 | 2023-04-21 | ||

| eNovation Chemicals LLC | D517265-25g |

2,6-Dichloro-3-nitrobenzaldehyde |

5866-97-7 | 97% | 25g |

$820 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239626-100g |

2,6-Dichloro-3-nitrobenzaldehyde |

5866-97-7 | 97% | 100g |

¥1508.00 | 2024-05-07 | |

| Enamine | EN300-214744-10.0g |

2,6-dichloro-3-nitrobenzaldehyde |

5866-97-7 | 95% | 10g |

$167.0 | 2023-05-06 | |

| TRC | D487683-5g |

2,6-Dichloro-3-nitrobenzaldehyde |

5866-97-7 | 5g |

$ 230.00 | 2022-06-05 | ||

| Apollo Scientific | OR27698-1g |

2,6-Dichloro-3-nitrobenzaldehyde |

5866-97-7 | 98% | 1g |

£15.00 | 2025-02-19 | |

| Fluorochem | 075729-25g |

2,6-Dichloro-3-nitrobenzaldehyde |

5866-97-7 | 95% | 25g |

£350.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D841382-1g |

2,6-Dichloro-3-nitrobenzaldehyde |

5866-97-7 | 95% | 1g |

158.00 | 2021-05-17 |

2,6-Dichloro-3-nitrobenzaldehyde 関連文献

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

5866-97-7 (2,6-Dichloro-3-nitrobenzaldehyde) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5866-97-7)2,6-Dichloro-3-nitrobenzaldehyde

清らかである:99%

はかる:100g

価格 ($):230.0